molecular formula C6H5Cl2N B3023964 2-Chloro-3-(chloromethyl)pyridine CAS No. 89581-84-0

2-Chloro-3-(chloromethyl)pyridine

Cat. No. B3023964
Key on ui cas rn: 89581-84-0
M. Wt: 162.01 g/mol
InChI Key: QWIIJVGEBIQHSW-UHFFFAOYSA-N
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Patent
US09309225B2

Procedure details

To the solution of 2-choronicotinic acid (5 g, 31.84 mmol) in dry DCM under nitrogen, Oxalyl chloride (38.21 mmol) and catalytic amount of N,N-dimethylformamide were added carefully with stirring. The reaction was stirred for 3 hr. The solution was concentrated under vacuum to yield 2-chloronicotinyl chloride as solid which was used for next reaction without purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
38.21 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4](O)=O.C(Cl)(=O)C([Cl:14])=O.CN(C)C=O>C(Cl)Cl>[Cl:1][C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[CH2:4][Cl:14]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC=N1
Name
Quantity
38.21 mmol
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was stirred for 3 hr
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(CCl)C=CC=N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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